JC-010a

Description

Propriétés

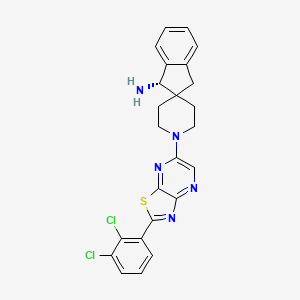

Formule moléculaire |

C24H21Cl2N5S |

|---|---|

Poids moléculaire |

482.4 g/mol |

Nom IUPAC |

(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine |

InChI |

InChI=1S/C24H21Cl2N5S/c25-17-7-3-6-16(19(17)26)22-30-21-23(32-22)29-18(13-28-21)31-10-8-24(9-11-31)12-14-4-1-2-5-15(14)20(24)27/h1-7,13,20H,8-12,27H2/t20-/m1/s1 |

Clé InChI |

CBVWHQZBJZQZOL-HXUWFJFHSA-N |

SMILES isomérique |

C1CN(CCC12CC3=CC=CC=C3[C@H]2N)C4=CN=C5C(=N4)SC(=N5)C6=C(C(=CC=C6)Cl)Cl |

SMILES canonique |

C1CN(CCC12CC3=CC=CC=C3C2N)C4=CN=C5C(=N4)SC(=N5)C6=C(C(=CC=C6)Cl)Cl |

Origine du produit |

United States |

Foundational & Exploratory

JC-10: A Technical Guide to its Application in Mitochondrial Membrane Potential Assessment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JC-10 is a cationic, lipophilic fluorescent dye utilized extensively in cell biology and drug discovery to measure mitochondrial membrane potential (ΔΨm). It is not a therapeutic agent with a mechanism of action in the pharmacological sense, but rather a sophisticated probe whose fluorescent properties report on the bioenergetic state of mitochondria. As a key indicator of cell health, a decrease in ΔΨm is a hallmark of apoptosis and cellular stress. JC-10 serves as a superior alternative to its predecessor, JC-1, offering enhanced aqueous solubility and a more robust signal.[1][2][3] This guide provides an in-depth overview of the core principles of JC-10, its technical specifications, and detailed protocols for its application.

Core Principle: Reporting Mitochondrial Health

The fundamental "mechanism" of JC-10 lies in its potential-dependent accumulation in mitochondria and subsequent change in fluorescent emission.[2][4][5]

-

In healthy, non-apoptotic cells: Mitochondria maintain a high negative membrane potential. This electrochemical gradient drives the accumulation of the positively charged JC-10 dye within the mitochondrial matrix.[4][5] At these high concentrations, JC-10 molecules self-assemble into "J-aggregates," which emit an orange-red fluorescence (at approximately 590 nm).[1][2][5]

-

In apoptotic or stressed cells: A key event in the early stages of apoptosis is the disruption of the mitochondrial inner membrane, leading to the collapse of the membrane potential.[1][4] Without the strong negative charge to retain it, JC-10 is no longer able to accumulate inside the mitochondria and diffuses into the cytoplasm.[2][4] In this less concentrated state, JC-10 exists as monomers, which emit a green fluorescence (at approximately 525 nm).[1][2][5]

This shift from red to green fluorescence provides a ratiometric and sensitive indicator of mitochondrial depolarization, allowing for both qualitative visualization and quantitative assessment of apoptosis and cytotoxicity.[6]

Technical and Spectral Properties

The spectral characteristics of JC-10 are crucial for designing and executing experiments. The dual emission property allows for the calculation of a red/green fluorescence ratio, which normalizes for factors like cell number and provides a more accurate measure of mitochondrial health.

| Property | JC-10 Monomer | JC-10 J-Aggregate |

| State | Low mitochondrial membrane potential (apoptotic/unhealthy cells) | High mitochondrial membrane potential (healthy cells) |

| Location | Cytosol | Mitochondrial Matrix |

| Excitation (Ex) | ~490 nm | ~540 nm |

| Emission (Em) | ~525 nm (Green) | ~590 nm (Orange-Red) |

| Common Filter Set | FITC/GFP | Rhodamine/Texas Red |

Data compiled from multiple sources.[1][5][6]

Signaling Pathway Visualization

The following diagram illustrates the principle of JC-10 action in relation to mitochondrial health.

Caption: Principle of JC-10 as a ratiometric mitochondrial potential sensor.

Detailed Experimental Protocols

JC-10 is versatile and can be used with various analytical instruments. The following are generalized protocols that should be optimized for specific cell types and experimental conditions.[7]

Preparation of JC-10 Working Solution

-

Stock Solution: JC-10 is typically supplied as a concentrated stock solution in DMSO (e.g., 1 to 3 mM).[7] Thaw a vial of the stock solution at room temperature. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution upon first use.[7]

-

Working Solution: On the day of the experiment, dilute the JC-10 stock solution to a final working concentration of 1-15 µM in a suitable buffer (e.g., Hanks and Hepes buffer - HHBS) or your complete cell culture medium.[5][7] The optimal concentration may vary depending on the cell line.[1] For some cell lines, including 0.02% Pluronic® F-127 in the buffer can aid in dye loading.[7]

Protocol for Fluorescence Microscopy

-

Cell Seeding: Seed cells onto a suitable imaging plate or chamber slide and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the test compound (e.g., an apoptosis inducer) for the desired duration. Include a positive control (e.g., 2-10 µM FCCP or CCCP for 15-60 minutes) and a negative (vehicle) control.[5][8]

-

Dye Loading: Remove the culture medium and add the JC-10 working solution to the cells.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[1] The optimal incubation time is cell-type dependent.[7]

-

Imaging: Observe the cells under a fluorescence microscope using standard filter sets for FITC/GFP (for green monomers) and Rhodamine/Texas Red (for red aggregates).[1][5] Healthy cells will exhibit bright red mitochondrial staining, while apoptotic cells will show increased green cytoplasmic fluorescence.

Protocol for Flow Cytometry

-

Cell Culture and Treatment: Culture cells in suspension or detach adherent cells. Treat approximately 1-5 x 10^5 cells per tube with your test compound as described above.

-

Cell Collection: Centrifuge the cell suspension to pellet the cells.

-

Dye Loading: Resuspend the cell pellet in 500 µL of the JC-10 working solution.[7][8]

-

Incubation: Incubate for 15-60 minutes at 37°C or room temperature, protected from light.[8]

-

Analysis: Analyze the samples on a flow cytometer. Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.[3] In healthy cell populations, a high FL2 signal will be detected. In apoptotic populations, a shift from FL2 to FL1 will be observed.

Protocol for Microplate Reader Assay

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom microtiter plate at a density of 5 x 10^4 to 5 x 10^5 cells per well.[1]

-

Compound Treatment: Treat cells as described in the microscopy protocol.

-

Dye Loading: Add an equal volume of 2X JC-10 working solution directly to the wells containing the cell culture medium and mix gently. Alternatively, replace the medium with 1X JC-10 working solution.[1]

-

Incubation: Incubate the plate for 15-60 minutes at 37°C.[1][7]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: The results are typically presented as a ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a JC-10 assay using a plate reader, a common application in high-throughput screening.

Caption: A typical workflow for a JC-10 based microplate assay.

Conclusion

JC-10 is a powerful and reliable tool for assessing mitochondrial health, a critical parameter in cell biology, toxicology, and drug discovery. Its improved solubility and robust ratiometric fluorescence signal make it a preferred choice for high-throughput screening and detailed mechanistic studies involving apoptosis. Understanding its core principles and optimizing its application are key to generating accurate and reproducible data on cellular bioenergetics.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. yeasenbio.com [yeasenbio.com]

- 3. Monitoring of Mitochondrial Membrane Potential Changes in Live Cells Using JC-10 | AAT Bioquest [aatbio.com]

- 4. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hellobio.com [hellobio.com]

- 6. raybiotech.com [raybiotech.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. docs.aatbio.com [docs.aatbio.com]

JC-10 Dye: A Deep Dive into the Principles and Applications for Mitochondrial Membrane Potential Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the JC-10 dye, a vital tool for assessing mitochondrial health. We will delve into its core principles, mechanism of action, and provide detailed experimental protocols for its application in various research settings.

Core Principle: A Ratiometric Sensor of Mitochondrial Membrane Potential

JC-10 is a lipophilic, cationic fluorescent dye designed to selectively enter the mitochondria and assess their membrane potential (ΔΨm). The fundamental principle of JC-10 lies in its ability to exist in two distinct, fluorescent states depending on the mitochondrial membrane potential, making it a ratiometric indicator.

In healthy, non-apoptotic cells, the electrochemical gradient across the mitochondrial membrane is high. This high potential drives the accumulation of the positively charged JC-10 dye inside the mitochondrial matrix. As the concentration of JC-10 increases within the mitochondria, it self-associates to form "J-aggregates," which emit a red to orange fluorescence.[1]

Conversely, in apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses.[2][3] This depolarization prevents the accumulation of JC-10 within the mitochondria. As a result, the dye remains in the cytoplasm in its monomeric form, which emits a green fluorescence.[1] The ratio of red to green fluorescence, therefore, provides a reliable measure of the mitochondrial membrane potential and, by extension, cellular health. A decrease in this ratio is a hallmark of early-stage apoptosis.[4]

JC-10 was developed as a superior alternative to its predecessor, JC-1, primarily due to its significantly better water solubility.[1][5] This improved solubility prevents the precipitation of the dye in aqueous buffers, a common issue with JC-1, leading to more reliable and reproducible results, especially in high-throughput screening applications.[5][6]

Mechanism of Action and Signaling Pathway

The mechanism of JC-10 is a direct consequence of the biophysical properties of the mitochondrial membrane and the chemical nature of the dye itself. The following diagram illustrates the process:

Caption: Mechanism of JC-10 action in healthy vs. apoptotic cells.

Quantitative Data Summary

The ratiometric nature of JC-10 relies on the distinct spectral properties of its monomeric and aggregated forms. The following table summarizes the key quantitative data for JC-10.

| Form | State | Excitation (nm) | Emission (nm) | Fluorescence Color | Cellular State |

| Monomer | Low Concentration | ~490 | ~525 | Green | Apoptotic / Unhealthy |

| J-aggregate | High Concentration | ~540 | ~590 | Red / Orange | Healthy |

Note: Optimal excitation and emission wavelengths may vary slightly depending on the specific instrumentation and buffer conditions. It is always recommended to confirm these settings on your instrument.

Experimental Protocols

The following are generalized protocols for using JC-10 in common applications. Specific details may need to be optimized for your cell type and experimental conditions.

General Reagent Preparation

-

JC-10 Stock Solution: Prepare a stock solution of JC-10 in DMSO. The concentration will depend on the supplier's instructions, but is typically in the range of 1-10 mM. Store protected from light at -20°C.

-

JC-10 Staining Solution: On the day of the experiment, dilute the JC-10 stock solution in pre-warmed cell culture medium or an appropriate buffer (e.g., HBSS) to the final working concentration (typically 1-20 µM). The optimal concentration should be determined empirically for each cell type.

-

Positive Control (Optional but Recommended): Prepare a stock solution of a mitochondrial membrane potential uncoupler, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) or CCCP (carbonyl cyanide m-chloro phenyl hydrazone), in DMSO. A typical working concentration is 5-50 µM.

Experimental Workflow for Fluorescence Microscopy

References

- 1. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JC-10 Mitochondrial Membrane Potential Assay | G-Biosciences [gbiosciences.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. yeasenbio.com [yeasenbio.com]

- 5. cosmobio.co.jp [cosmobio.co.jp]

- 6. raybiotech.com [raybiotech.com]

JC-10 Probe for Apoptosis Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the JC-10 probe, a sensitive fluorescent tool for the detection of mitochondrial membrane potential (ΔΨm) changes, a key indicator of early-stage apoptosis. We will delve into the core mechanism of JC-10, present its spectral properties, and provide detailed experimental protocols for its application in various research settings.

Introduction to JC-10 and Apoptosis Detection

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. A hallmark of the early stages of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). JC-10 is a lipophilic cationic fluorescent probe that is actively used to measure these changes in ΔΨm.

An improvement upon its predecessor, JC-1, JC-10 exhibits superior water solubility, which prevents precipitation in aqueous buffers and leads to more reliable and reproducible results.[1][2][3] In healthy, non-apoptotic cells with a high mitochondrial membrane potential, JC-10 accumulates in the mitochondria and forms "J-aggregates," which emit a red to orange fluorescence.[4][5][6] Conversely, in apoptotic cells with a collapsed or compromised mitochondrial membrane potential, JC-10 remains in the cytoplasm in its monomeric form, emitting a green fluorescence.[1][4][6] This shift in fluorescence from red/orange to green is a clear and quantifiable indicator of apoptosis. The ratiometric analysis of the red to green fluorescence intensity provides a robust method for determining the degree of mitochondrial depolarization.[4][6]

Mechanism of Action

The functionality of JC-10 is intrinsically linked to the electrochemical potential gradient across the mitochondrial membrane. In healthy cells, the high negative charge inside the mitochondria drives the accumulation of the positively charged JC-10 molecules. The high concentration of JC-10 within the mitochondria facilitates the formation of J-aggregates, which have distinct spectral properties compared to the JC-10 monomers.

When apoptosis is initiated, the mitochondrial membrane becomes depolarized. This loss of the electrochemical gradient prevents the accumulation of JC-10 within the mitochondria. As a result, the probe remains in the cytoplasm at a lower concentration, existing primarily as monomers. This differential localization and aggregation state directly translate to a detectable change in fluorescence emission, providing a sensitive readout for mitochondrial health.

Quantitative Data Summary

The spectral properties of JC-10 are crucial for designing experiments and setting up detection instrumentation. The following tables summarize the key quantitative data for JC-10 monomers and J-aggregates.

Table 1: Spectral Properties of JC-10

| Form | Excitation (nm) | Emission (nm) | Fluorescence Color | Cellular State |

| Monomer | ~490[1][5][7] | ~525[1][5][7] | Green | Apoptotic |

| J-Aggregate | ~540[1][5][7] | ~590[1][5][7] | Red/Orange | Healthy |

Table 2: Recommended Filter Sets for Detection

| Application | JC-10 Monomer (Green) | JC-10 J-Aggregate (Red/Orange) |

| Flow Cytometry | FL1 Channel (FITC settings)[8] | FL2 Channel[8] |

| Fluorescence Microscopy | FITC/GFP filter set[7] | Texas Red filter set[7] |

| Microplate Reader | Ex/Em: 490/525 nm[7] | Ex/Em: 540/590 nm[7] |

Experimental Protocols

Detailed methodologies for utilizing the JC-10 probe in common experimental setups are provided below. Note that optimal conditions may vary depending on the cell type and experimental design.

General Considerations

-

Cell Handling: JC-10 staining is intended for live cells and is not suitable for fixed cells.

-

Light Sensitivity: JC-10 is light-sensitive. Protect the dye and stained cells from light as much as possible.[5]

-

Positive Control: It is highly recommended to include a positive control for apoptosis, such as treating cells with carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP).[4][9] These agents are uncouplers of mitochondrial oxidative phosphorylation and will induce a rapid collapse of the mitochondrial membrane potential.

Protocol for Flow Cytometry

This protocol is optimized for the analysis of suspension or adherent cells.

Materials:

-

JC-10 stock solution (typically in DMSO)

-

Assay Buffer

-

Treated and untreated cell populations

-

Positive control (e.g., FCCP or CCCP)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired density and treat with the experimental compounds to induce apoptosis. Include untreated and positive control groups.

-

Harvesting: For adherent cells, gently detach them using trypsin or a cell scraper. For suspension cells, collect them by centrifugation.

-

Staining:

-

Prepare the JC-10 staining solution by diluting the JC-10 stock in pre-warmed cell culture medium or assay buffer. A final concentration of 1-15 µM is a good starting point, but should be optimized for your cell type.[7]

-

Resuspend the cell pellet in the JC-10 staining solution at a concentration of approximately 1-5 x 10^5 cells/mL.[7]

-

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator, protected from light.[9] The optimal incubation time may vary between cell types.

-

Washing (Optional but Recommended): Centrifuge the cells and resuspend the pellet in pre-warmed assay buffer to remove excess dye.

-

Analysis: Analyze the cells on a flow cytometer. Use the FL1 channel (FITC settings) to detect the green fluorescence of JC-10 monomers and the FL2 channel to detect the red/orange fluorescence of J-aggregates.[8][10]

Protocol for Fluorescence Microscopy

This protocol is suitable for visualizing changes in mitochondrial membrane potential in adherent cells.

Materials:

-

JC-10 stock solution

-

Cell culture medium

-

Cells cultured on coverslips or in imaging-compatible plates

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Seeding: Seed cells on coverslips or in an imaging plate and allow them to adhere.

-

Treatment: Treat the cells with your compounds of interest to induce apoptosis.

-

Staining:

-

Prepare the JC-10 staining solution as described for flow cytometry.

-

Remove the culture medium and add the JC-10 staining solution to the cells.

-

-

Incubation: Incubate for 15-60 minutes at 37°C, protected from light.[9]

-

Washing: Gently wash the cells with pre-warmed assay buffer or culture medium.

-

Imaging: Observe the cells under a fluorescence microscope. Use a filter set for FITC/GFP to visualize the green monomer fluorescence and a filter set for Texas Red to visualize the red/orange J-aggregate fluorescence.[7] Healthy cells will exhibit bright red/orange mitochondrial staining, while apoptotic cells will show a diffuse green cytoplasmic fluorescence.

Protocol for Microplate Reader Assay

This protocol is designed for high-throughput screening of compounds that affect mitochondrial membrane potential.

Materials:

-

JC-10 stock solution

-

Black, clear-bottom 96-well or 384-well plates

-

Fluorescence microplate reader with dual emission detection capabilities

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom microplate at an appropriate density.

-

Treatment: Add test compounds to the wells and incubate for the desired period.

-

Staining: Add the JC-10 staining solution to each well.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.[11]

-

Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the ratio of the red/orange fluorescence to the green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.

Apoptotic Signaling Pathways

The collapse of the mitochondrial membrane potential is a central event in the intrinsic pathway of apoptosis. This event leads to the release of pro-apoptotic factors from the mitochondria, ultimately resulting in caspase activation and cell death.

Conclusion

The JC-10 probe is a powerful and reliable tool for the detection of early-stage apoptosis through the measurement of mitochondrial membrane potential. Its enhanced water solubility and robust ratiometric fluorescence signal make it an excellent choice for a variety of applications, including flow cytometry, fluorescence microscopy, and high-throughput screening. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize JC-10 to gain valuable insights into the mechanisms of cell death and the effects of novel therapeutic agents.

References

- 1. JC-10 Mitochondrial Membrane Potential Assay | G-Biosciences [gbiosciences.com]

- 2. yeasenbio.com [yeasenbio.com]

- 3. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. JC-10 Mitochondrial Membrane Potential Assay Kit | Fluorescent mitochondrial membrane potential probe | Hello Bio [hellobio.com]

- 6. ebiohippo.com [ebiohippo.com]

- 7. hellobio.com [hellobio.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. abcam.com [abcam.com]

- 11. assaygenie.com [assaygenie.com]

JC-10: A Technical Guide to Measuring Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JC-10, a fluorescent probe used for the critical assessment of mitochondrial membrane potential (ΔΨm). It is intended to serve as a practical resource for researchers, scientists, and professionals in drug development who are investigating cellular health, apoptosis, and mitochondrial function. This document details the mechanism of action of JC-10, its advantages over the more traditional JC-1 dye, and provides detailed protocols for its application in various experimental platforms.

Introduction to Mitochondrial Membrane Potential and JC-10

The mitochondrial membrane potential is a crucial indicator of cellular health and a key parameter of mitochondrial function.[1] A distinctive feature of the early stages of apoptosis is the disruption of normal mitochondrial function, often characterized by a collapse in ΔΨm.[2] The lipophilic cationic dye JC-10 is a sensitive fluorescent probe used to detect disturbances in mitochondrial membrane potential.[3]

JC-10 was developed as a superior alternative to the widely used JC-1 probe, primarily addressing the latter's poor water solubility.[4][5] While JC-1 can precipitate in aqueous buffers even at low concentrations, JC-10 exhibits significantly better water solubility, which helps in eliminating artifacts and reducing assay variability.[2][4][6] Like its predecessor, JC-10 is a ratiometric dye that differentially accumulates in mitochondria based on their membrane potential.[7]

In healthy cells with a high mitochondrial membrane potential, the cationic JC-10 dye enters the mitochondria and forms "J-aggregates," which emit an orange to red fluorescence.[7][8] Conversely, in unhealthy or apoptotic cells with a depolarized mitochondrial membrane, JC-10 fails to accumulate within the mitochondria and remains in the cytoplasm in its monomeric form, emitting a green fluorescence.[1][8] This shift from orange/red to green fluorescence provides a clear and quantifiable measure of mitochondrial health.[7] The ratiometric analysis of the two emission wavelengths allows for a robust and internally controlled assessment of ΔΨm.

Mechanism of Action

The fundamental principle behind JC-10 lies in its electrochemical potential-dependent accumulation in mitochondria. The dye's behavior can be summarized in the following workflow:

Caption: Mechanism of JC-10 in healthy versus apoptotic cells.

Quantitative Data Summary

For ease of comparison, the following tables summarize the key quantitative parameters for using JC-10.

Table 1: Spectral Properties of JC-10

| Form | Excitation (nm) | Emission (nm) | Color | Location in Cell |

| Monomer | ~490[3] | ~525[1] | Green | Cytoplasm (in apoptotic cells)[1] |

| J-aggregate | ~540[1] | ~590[1] | Orange/Red | Mitochondria (in healthy cells)[1] |

Table 2: Recommended Filter Sets for Detection

| Application | Green Monomer (e.g., FITC/GFP channel) | Orange/Red Aggregate (e.g., TRITC/PE/Texas Red channel) |

| Fluorescence Microscopy | Ex/Em: ~490/525 nm[9] | Ex/Em: ~540/590 nm[9] |

| Flow Cytometry | FL1 channel[4] | FL2 channel[4] |

| Microplate Reader | Ex/Em: ~485/535 nm[1] | Ex/Em: ~535/595 nm[1] |

Table 3: Typical Reagent Concentrations and Incubation Times

| Parameter | Concentration/Time | Notes |

| JC-10 Working Concentration | 1-15 µM[10] | Optimal concentration may vary by cell type.[1] |

| Incubation Time | 15-60 minutes[1] | Dependent on cell type and experimental conditions.[1] |

| Positive Control (FCCP) | 2-10 µM[11] | Induces mitochondrial depolarization.[12] |

| Positive Control (CCCP) | 2-10 µM[11] | Induces mitochondrial depolarization.[12] |

Experimental Protocols

The following sections provide detailed methodologies for the most common applications of JC-10. It is important to note that these are general protocols and may require optimization for specific cell types and experimental conditions.

General Preparation of JC-10 Working Solution

-

Thaw Reagents : Allow the JC-10 stock solution (typically in DMSO) and assay buffer to warm to room temperature, protected from light.[8]

-

Prepare Working Solution : Prepare the JC-10 working solution by diluting the stock solution in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES or provided assay buffer) to the desired final concentration (e.g., 10-30 µM).[9] Some protocols recommend the addition of 0.02% Pluronic® F-127 to prevent dye aggregation in the buffer.[9]

Caption: Workflow for JC-10 working solution preparation.

Protocol for Fluorescence Microscopy

-

Cell Seeding : Seed cells on coverslips or in imaging-appropriate plates (e.g., 96-well black, clear bottom plates) and culture overnight.[1]

-

Induce Apoptosis : Treat cells with the test compound for the desired period to induce apoptosis. Include positive (e.g., FCCP or CCCP) and negative (vehicle) controls.[1]

-

Dye Loading : Remove the culture medium and add the JC-10 working solution to the cells.[1]

-

Incubation : Incubate the cells for 15-60 minutes at 37°C, protected from light.[1]

-

Washing (Optional) : Some protocols suggest gently washing the cells with pre-warmed assay buffer after incubation.[1]

-

Imaging : Observe the cells under a fluorescence microscope using standard FITC/GFP and TRITC/Texas Red filter sets.[9] Healthy cells will exhibit orange/red mitochondrial staining, while apoptotic cells will show increased green cytoplasmic fluorescence.

Protocol for Flow Cytometry

-

Cell Preparation : Culture cells in suspension or harvest adherent cells. Treat with the test compound to induce apoptosis, including appropriate controls.[11]

-

Cell Count : Centrifuge the cells and resuspend them to a concentration of 2-5 x 10^5 cells per tube.[11]

-

Dye Loading : Resuspend the cell pellet in 500 µL of the JC-10 working solution.[11]

-

Incubation : Incubate for 15-60 minutes at 37°C or room temperature, protected from light.[11]

-

Analysis : Analyze the stained cells on a flow cytometer. Detect green fluorescence in the FL1 channel and orange/red fluorescence in the FL2 channel.[13] A shift from the FL2 to the FL1 channel indicates mitochondrial depolarization. Compensation between the channels may be necessary.[14]

Caption: Expected output from flow cytometry analysis with JC-10.

Protocol for Microplate Reader Assay

-

Cell Seeding : Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 5 x 10^5 cells per well and culture overnight.[1]

-

Induce Apoptosis : Treat cells with the test compound as required.[1]

-

Dye Loading : Replace the culture medium with 100 µL of the JC-10 working solution.[1]

-

Incubation : Incubate the plate for 15-60 minutes at 37°C.[1]

-

Fluorescence Reading : Measure the fluorescence intensity using a microplate reader. Read the green monomer fluorescence at Ex/Em ~485/535 nm and the orange/red aggregate fluorescence at Ex/Em ~535/595 nm.[1]

-

Data Analysis : The results are typically expressed as a ratio of the red fluorescence to the green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.[1]

Advantages and Disadvantages of JC-10

Advantages:

-

Superior Water Solubility : JC-10 has significantly better water solubility than JC-1, preventing precipitation in aqueous buffers and reducing artifacts.[6]

-

High Sensitivity : It can detect subtle changes in mitochondrial membrane potential.[2][15]

-

Ratiometric Measurement : The dual-emission nature allows for a ratiometric analysis, providing an internally controlled and more reliable quantification of ΔΨm changes.[7]

-

Versatility : JC-10 is compatible with multiple platforms, including fluorescence microscopy, flow cytometry, and microplate readers.[2]

Disadvantages:

-

Cell-Line Dependency : The performance of JC-10 can be cell-line dependent.[9]

-

Light Sensitivity : JC-10 is light-sensitive and requires careful handling to avoid photobleaching.[7]

-

Live Cells Only : The assay is suitable only for live cells and does not work on fixed samples.[1]

Conclusion

JC-10 is a robust and sensitive fluorescent probe for the measurement of mitochondrial membrane potential. Its enhanced water solubility and ratiometric properties make it a superior alternative to JC-1 for a wide range of applications in cell health assessment, apoptosis research, and drug toxicity screening. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively utilize JC-10 to gain valuable insights into mitochondrial function.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. stratech.co.uk [stratech.co.uk]

- 3. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cosmobio.co.jp [cosmobio.co.jp]

- 5. stratech.co.uk [stratech.co.uk]

- 6. abcam.com [abcam.com]

- 7. JC-10 | Fluorescent mitochondrial membrane potential probe | Hello Bio [hellobio.com]

- 8. assaygenie.com [assaygenie.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. hellobio.com [hellobio.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. assaygenie.com [assaygenie.com]

- 13. content.abcam.com [content.abcam.com]

- 14. interchim.fr [interchim.fr]

- 15. JC-10 - CAS-Number n/a - Order from Chemodex [chemodex.com]

JC-10: A Ratiometric Probe for Mitochondrial Membrane Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the JC-10 fluorescent probe, a valuable tool for assessing mitochondrial membrane potential (ΔΨm). We will delve into the core principles of JC-10, its spectral properties, and the interpretation of its fluorescence signals. This guide also includes detailed experimental protocols for various platforms and summarizes key quantitative data to facilitate experimental design and data analysis.

Introduction: The Significance of Mitochondrial Membrane Potential

The mitochondrial membrane potential is a critical parameter of mitochondrial function and a key indicator of cellular health.[1] Generated by the electron transport chain, ΔΨm is essential for ATP synthesis, mitochondrial homeostasis, and the regulation of cellular processes such as apoptosis.[2][3] A decrease or collapse in ΔΨm is considered a hallmark of early-stage apoptosis, occurring before nuclear changes like chromatin condensation.[2][4][5] Therefore, the accurate measurement of ΔΨm is crucial for research in cell metabolism, drug discovery, and toxicology.[1]

JC-10 is a cationic, lipophilic fluorescent dye designed to monitor ΔΨm in live cells.[1][6] It serves as a superior alternative to the more traditional JC-1 dye, primarily due to its enhanced water solubility, which prevents precipitation in aqueous buffers and reduces experimental artifacts.[7][8][9] This improved solubility and higher sensitivity make JC-10 a robust and reliable probe for various applications, including flow cytometry, fluorescence microscopy, and high-throughput microplate assays.[2][3]

The Core Principle: Green vs. Red Fluorescence

The utility of JC-10 as a ΔΨm probe lies in its ability to exhibit potential-dependent fluorescence, shifting its emission from green to red as the mitochondrial membrane potential increases.[7][8] This phenomenon is based on the reversible formation of JC-10 aggregates within the mitochondria.

-

Green Fluorescence (Monomers): In cells with low mitochondrial membrane potential, such as apoptotic or unhealthy cells, JC-10 cannot accumulate within the mitochondria.[3][5] It remains in the cytoplasm in its monomeric form, which emits a green fluorescence.[2][4]

-

Red Fluorescence (J-aggregates): In healthy cells with a high mitochondrial membrane potential, the cationic JC-10 dye is driven into the negatively charged mitochondrial matrix.[4][5] As the dye concentrates within the mitochondria, it forms reversible aggregates known as "J-aggregates," which exhibit a distinct red to orange fluorescence.[6][7]

This ratiometric detection—analyzing the ratio of red to green fluorescence—provides a sensitive and quantitative measure of mitochondrial depolarization.[5][10] An increase in the green-to-red fluorescence ratio indicates a decrease in mitochondrial membrane potential and is often associated with the onset of apoptosis.[4]

Quantitative Data Summary

For ease of reference, the following tables summarize the key quantitative parameters for working with JC-10.

Table 1: Spectral Properties of JC-10

| State | Excitation (nm) | Emission (nm) | Fluorescence Color |

| Monomer | ~490[6][11] | ~525[6][11] | Green |

| J-aggregate | ~540[6][11] | ~590[6][11] | Red/Orange |

Table 2: Recommended Reagent Concentrations

| Reagent | Application | Recommended Working Concentration |

| JC-10 Dye | Flow Cytometry, Microplate Assay, Microscopy | 1-15 µM (optimization may be required)[6][12] |

| FCCP/CCCP | Positive Control (Mitochondrial Decoupling Agent) | 2-20 µM[6][12][13] |

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of JC-10 action and a generalized experimental workflow.

Caption: Mechanism of JC-10 fluorescence in healthy vs. apoptotic cells.

Caption: Generalized experimental workflow for a JC-10 assay.

Experimental Protocols

The following are detailed protocols for performing a JC-10 mitochondrial membrane potential assay using a microplate reader, flow cytometry, and fluorescence microscopy. Note that these are starting points and may require optimization for specific cell types and experimental conditions.

This protocol is suitable for high-throughput screening of compounds that may affect mitochondrial membrane potential.

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom microtiter plate at a density of 5 x 10^4 to 5 x 10^5 cells per well in 100 µL of cell culture medium.[6] Incubate overnight in a 5% CO2 incubator at 37°C.[6]

-

Compound Treatment: Treat the cells with the desired test compounds. Include appropriate controls, such as a vehicle-only control and a positive control using a mitochondrial decoupling agent like FCCP (final concentration 2-20 µM).[6][13]

-

Preparation of JC-10 Staining Solution: Prepare the JC-10 working solution by diluting the stock solution in pre-warmed cell culture medium or assay buffer to the desired final concentration (e.g., 1:200 dilution for some kits).[6] Protect the solution from light.[6]

-

Staining: Remove the cell culture medium and add 100 µL of the JC-10 working solution to each well.[6]

-

Incubation: Incubate the plate for 15-60 minutes in a 5% CO2 incubator at 37°C.[6] The optimal incubation time can vary depending on the cell type.[6]

-

Fluorescence Measurement: Read the fluorescence using a microplate reader.

-

Data Analysis: Plot the ratio of red to green fluorescence to determine the effect of the test compound on mitochondrial membrane potential.[6]

This protocol allows for the quantitative analysis of mitochondrial membrane potential on a single-cell basis.

-

Cell Culture and Treatment: Culture cells in appropriate culture plates (e.g., 6-, 12-, or 24-well plates) to a density of approximately 5 x 10^5 cells/mL.[6] Treat the cells with your test compound as described in the microplate protocol.

-

Preparation of JC-10 Staining Solution: Prepare the JC-10 working solution as described above.

-

Staining: Replace the cell culture medium with the JC-10 working solution.[6]

-

Incubation: Incubate the cells for 15-60 minutes in a 5% CO2 incubator at 37°C.[6]

-

Cell Harvesting: Harvest the cells by trypsinization or scraping.[6] Centrifuge the cell suspension to obtain a cell pellet.

-

Resuspension: Resuspend the cells in 500 µL of the JC-10 working solution or an appropriate assay buffer.[14]

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

-

Data Analysis: The ratio of FL2 to FL1 fluorescence intensity can be used to monitor changes in mitochondrial membrane potential.[13][16]

This protocol is for the qualitative visualization of mitochondrial membrane potential in adherent cells.

-

Cell Culture and Treatment: Seed cells on glass-bottom dishes or chamber slides. Treat the cells with your test compound as described in the previous protocols.

-

Staining: Replace the culture medium with the JC-10 working solution.

-

Incubation: Incubate for 15-60 minutes at 37°C.[6]

-

Washing (Optional): You may rinse the cells with a pre-warmed assay buffer to reduce background fluorescence.[6]

-

Imaging: Observe the cells under a fluorescence microscope using standard filter sets for FITC (for green monomers) and Rhodamine or Texas Red (for red aggregates).[6][12] Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show predominantly green fluorescence.

Conclusion

JC-10 is a powerful and reliable fluorescent probe for the ratiometric measurement of mitochondrial membrane potential. Its improved solubility and robust performance make it an invaluable tool for researchers and professionals in various fields, including apoptosis research, drug screening, and cellular toxicology. By understanding the principles of JC-10 fluorescence and following standardized protocols, researchers can obtain accurate and reproducible data on this critical aspect of cellular health.

References

- 1. raybiotech.com [raybiotech.com]

- 2. yeasenbio.com [yeasenbio.com]

- 3. stratech.co.uk [stratech.co.uk]

- 4. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zeta-life.com [zeta-life.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. cosmobio.co.jp [cosmobio.co.jp]

- 8. stratech.co.uk [stratech.co.uk]

- 9. JC-10 *Superior alternative to JC-1* | AAT Bioquest [aatbio.com]

- 10. yeasenbio.com [yeasenbio.com]

- 11. JC-10 | Fluorescent mitochondrial membrane potential probe | Hello Bio [hellobio.com]

- 12. hellobio.com [hellobio.com]

- 13. store.sangon.com [store.sangon.com]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. assaygenie.com [assaygenie.com]

- 16. abcam.com [abcam.com]

JC-10: A Technical Guide for Mitochondrial Membrane Potential Assessment

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JC-10, a fluorescent probe used for the determination of mitochondrial membrane potential (ΔΨm). It is designed for researchers, scientists, and professionals in drug development who are investigating cellular health, apoptosis, and mitochondrial function. This document details the mechanism of action, experimental protocols, and data interpretation associated with the use of JC-10.

Introduction

Mitochondrial membrane potential is a critical indicator of cellular health and function. A decrease in ΔΨm is a hallmark of early-stage apoptosis and is implicated in various pathological conditions. JC-10 is a lipophilic cationic dye that serves as a reliable fluorescent reporter for changes in mitochondrial membrane potential. It is recognized as a superior alternative to the more traditional JC-1 dye, primarily due to its enhanced aqueous solubility, which mitigates issues with precipitation and leads to more consistent and reproducible results.[1][2][3]

In healthy, non-apoptotic cells, JC-10 accumulates in the mitochondria, driven by the negative charge of the intact mitochondrial membrane. This high concentration leads to the formation of "J-aggregates," which emit a red to orange fluorescence.[1][4][5][6] Conversely, in apoptotic cells where the mitochondrial membrane potential has collapsed, JC-10 cannot accumulate within the mitochondria and remains in the cytoplasm in its monomeric form, which emits a green fluorescence.[1][4][5][6] The ratio of red to green fluorescence, therefore, provides a sensitive measure of the mitochondrial membrane potential and can be used to distinguish healthy cells from apoptotic cells.

Mechanism of Action

The ratiometric and reversible nature of JC-10 fluorescence is central to its utility. In healthy cells with a polarized mitochondrial membrane (high ΔΨm), the dye enters the mitochondria and forms J-aggregates, resulting in a fluorescence emission shift from green to red/orange. When the mitochondrial membrane depolarizes (low ΔΨm), the J-aggregates dissociate back into monomers, and the fluorescence shifts back to green. This dynamic property allows for the real-time monitoring of changes in mitochondrial health.

Caption: Mechanism of JC-10 in healthy versus apoptotic cells.

Quantitative Data

The spectral properties of JC-10 are crucial for designing experiments and for the correct setup of detection instrumentation such as flow cytometers, fluorescence microscopes, and microplate readers.

| Form | State | Excitation (nm) | Emission (nm) | Fluorescence Color |

| Monomer | Low ΔΨm (Apoptotic) | ~490[1][4][5] | ~525[1][4][5] | Green |

| J-Aggregate | High ΔΨm (Healthy) | ~540[1][5] | ~590[1][5][7][8] | Red/Orange |

Experimental Protocols

The following are generalized protocols for the use of JC-10 in common cell biology applications. It is important to note that optimal conditions, such as cell density and dye concentration, may vary depending on the cell type and experimental setup and should be empirically determined.

JC-10 Staining for Flow Cytometry

This protocol is designed for the analysis of mitochondrial membrane potential in a cell suspension using a flow cytometer.

Materials:

-

JC-10 stock solution

-

Assay Buffer

-

Phosphate-Buffered Saline (PBS)

-

Cells in suspension

-

Positive control (e.g., FCCP or CCCP)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Induce apoptosis in your cell line using the desired treatment. Include both positive and negative controls.

-

For adherent cells, gently detach them using trypsin or a cell scraper.

-

Wash the cells with PBS and resuspend them in media or PBS at a concentration of 1 x 10^6 cells/mL.

-

-

JC-10 Staining:

-

Prepare the JC-10 staining solution by diluting the JC-10 stock solution in the provided assay buffer to the desired final concentration (typically 1-20 µM).

-

Add the JC-10 staining solution to the cell suspension.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Centrifuge the cells at 400 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer.

-

Use the 488 nm laser for excitation.

-

Detect green fluorescence (monomers) in the FL1 channel (e.g., 530/30 nm filter).

-

Detect red fluorescence (J-aggregates) in the FL2 channel (e.g., 585/42 nm filter).

-

Proper compensation is critical to minimize spectral overlap between the green and red channels.

-

Caption: Experimental workflow for JC-10 staining in flow cytometry.

JC-10 Staining for Fluorescence Microscopy

This protocol is suitable for visualizing changes in mitochondrial membrane potential in adherent cells.

Materials:

-

JC-10 stock solution

-

Assay Buffer

-

Cells cultured on coverslips or in imaging dishes

-

Positive control (e.g., FCCP or CCCP)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on coverslips or in imaging dishes and allow them to adhere.

-

Treat the cells with the compound of interest to induce apoptosis.

-

-

JC-10 Staining:

-

Prepare the JC-10 staining solution as described for flow cytometry.

-

Remove the culture medium and add the JC-10 staining solution to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Gently wash the cells twice with pre-warmed PBS or culture medium.

-

-

Imaging:

-

Image the cells immediately on a fluorescence microscope.

-

Use a filter set for green fluorescence (e.g., FITC) to visualize JC-10 monomers.

-

Use a filter set for red fluorescence (e.g., TRITC or Texas Red) to visualize J-aggregates.

-

Merge the green and red channel images to observe the relative distribution of the two forms of JC-10.

-

JC-10 Assay using a Microplate Reader

This protocol is ideal for high-throughput screening of compounds that affect mitochondrial membrane potential.

Materials:

-

JC-10 stock solution

-

Assay Buffer

-

Cells cultured in a black, clear-bottom 96-well plate

-

Positive control (e.g., FCCP or CCCP)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

Treat the cells with the test compounds.

-

-

JC-10 Staining:

-

Add the JC-10 staining solution directly to the wells.

-

Incubate for 15-60 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Calculate the ratio of red to green fluorescence intensity for each well.

-

A decrease in the red/green ratio is indicative of a loss of mitochondrial membrane potential.

-

Important Considerations

-

Light Sensitivity: JC-10 is light-sensitive; therefore, all staining and incubation steps should be performed in the dark.

-

Live Cells Only: JC-10 staining is only effective on live cells as it relies on the presence of an intact mitochondrial membrane potential.[1] Cell fixation will disrupt the membrane potential and is not recommended.

-

Positive Controls: The use of a mitochondrial membrane potential uncoupler, such as FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone), as a positive control is highly recommended to validate the assay.[1][9][10]

Conclusion

JC-10 is a powerful and reliable tool for the assessment of mitochondrial membrane potential in cell biology research and drug development. Its superior solubility and ratiometric fluorescence properties provide a robust method for detecting apoptosis and mitochondrial dysfunction across various platforms, including flow cytometry, fluorescence microscopy, and high-throughput screening. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ JC-10 to gain valuable insights into cellular health and disease.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. Monitoring of Mitochondrial Membrane Potential Changes in Live Cells Using JC-10 | AAT Bioquest [aatbio.com]

- 3. stratech.co.uk [stratech.co.uk]

- 4. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JC-10 | Fluorescent mitochondrial membrane potential probe | Hello Bio [hellobio.com]

- 6. raybiotech.com [raybiotech.com]

- 7. yeasenbio.com [yeasenbio.com]

- 8. JC-1 and JC-10 – Mitochondrial Membrane Potential Probes - Chemodex [chemodex.com]

- 9. apexbt.com [apexbt.com]

- 10. docs.aatbio.com [docs.aatbio.com]

JC-10: A Ratiometric Fluorescent Probe for the Quantitative Assessment of Cellular Stress via Mitochondrial Membrane Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial integrity is a cornerstone of cellular health, and the mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial function.[1] A disruption in ΔΨm is an early hallmark of cellular stress and a key event in the apoptotic cascade.[2] JC-10 is a robust fluorescent probe designed for the sensitive detection of changes in mitochondrial membrane potential.[1] This lipophilic, cationic dye provides a ratiometric response, enabling researchers to quantitatively assess cellular health and cytotoxicity.[2][3] An enhanced analog of its predecessor JC-1, JC-10 boasts superior aqueous solubility, which mitigates the issue of precipitation in experimental buffers and leads to more reliable and reproducible results.[4][5][6] In healthy, non-apoptotic cells, JC-10 accumulates within the mitochondria, driven by the negative charge of the intact membrane potential, and forms characteristic J-aggregates that emit an orange-red fluorescence.[7][8] Conversely, in cells undergoing apoptosis or experiencing cellular stress, the mitochondrial membrane potential collapses.[7] This depolarization prevents the accumulation of JC-10, causing it to remain in the cytoplasm in its monomeric form, which emits a green fluorescence.[7][9] The ratio of red to green fluorescence, therefore, provides a quantitative measure of mitochondrial health and the extent of cellular stress.[10] This guide provides a comprehensive overview of the principles of JC-10, its applications, and detailed protocols for its use in various analytical platforms.

Mechanism of Action

The functionality of JC-10 as a mitochondrial membrane potential sensor is rooted in its electrochemical properties and concentration-dependent fluorescence. As a positively charged molecule, JC-10 is electrophoretically drawn into the negatively charged mitochondrial matrix of healthy cells. The high mitochondrial membrane potential facilitates the accumulation of JC-10 to a concentration at which it self-assembles into J-aggregates. These aggregates exhibit a distinct spectral shift, with an orange-red fluorescence emission. When cells are subjected to stress or cytotoxic agents that induce apoptosis, the mitochondrial permeability transition pore opens, leading to the dissipation of the proton gradient and a collapse of the mitochondrial membrane potential. Consequently, JC-10 can no longer accumulate within the mitochondria and disperses throughout the cytoplasm in its lower concentration monomeric form, which fluoresces green. This shift from orange-red to green fluorescence is a clear indicator of mitochondrial depolarization and, by extension, cellular stress.

Caption: Mechanism of JC-10 in healthy versus stressed cells.

Quantitative Data Presentation

The ratiometric nature of JC-10 allows for a quantitative analysis of mitochondrial membrane potential. The following table summarizes the key quantitative parameters for JC-10 assays.

| Parameter | JC-10 Monomer | JC-10 J-Aggregate | Notes |

| Excitation Wavelength | ~490 nm[7][8] | ~540 nm[7][8] | Optimal excitation can vary slightly based on instrumentation. |

| Emission Wavelength | ~525 nm[7][8] | ~590 nm[7][8] | A distinct spectral separation allows for ratiometric analysis. |

| Recommended Concentration | 1-15 µM[11] | 1-15 µM[11] | Optimal concentration is cell-type dependent and should be determined empirically. |

| Incubation Time | 15-60 minutes[7] | 15-60 minutes[7] | Incubation time may require optimization based on cell type and experimental conditions. |

| Positive Control | FCCP or CCCP (2-10 µM)[1] | FCCP or CCCP (2-10 µM)[1] | Induces mitochondrial depolarization. |

Experimental Protocols

JC-10 is a versatile probe compatible with various platforms, including flow cytometry, fluorescence microscopy, and microplate readers.[8] The following are detailed methodologies for each of these key experiments.

Flow Cytometry Assay

-

Cell Preparation:

-

Culture cells to the desired confluence in a 6-, 12-, or 24-well plate.

-

Induce cellular stress or apoptosis by treating cells with the test compound for the desired duration. Include appropriate positive (e.g., FCCP) and negative (vehicle) controls.

-

For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or 0.5 mM EDTA to maintain cell integrity.[4] For suspension cells, proceed to the next step.

-

Harvest the cells by centrifugation and wash them once with a serum-containing medium.

-

Resuspend the cell pellet in a suitable buffer (e.g., Hank's Balanced Salt Solution) to a concentration of 1-5 x 10^5 cells/mL.[11]

-

-

JC-10 Staining:

-

Data Acquisition:

-

Analyze the stained cells using a flow cytometer.

-

Detect the green fluorescence of JC-10 monomers in the FL1 channel (FITC settings).[1]

-

Detect the orange-red fluorescence of JC-10 J-aggregates in the FL2 channel (PE settings).[1]

-

Use unstained and single-stained controls for proper compensation and gating.

-

-

Data Analysis:

-

Quantify the percentage of cells in the healthy (high red fluorescence) and stressed/apoptotic (high green fluorescence) populations.

-

Calculate the ratio of red to green fluorescence intensity for a quantitative measure of mitochondrial membrane potential.

-

Fluorescence Microscopy Assay

-

Cell Preparation:

-

Seed cells on glass coverslips or in imaging-compatible microplates and allow them to adhere overnight.

-

Treat the cells with the test compound as described for the flow cytometry assay.

-

-

JC-10 Staining:

-

Image Acquisition:

-

Observe the cells under a fluorescence microscope.

-

Use a standard FITC or GFP filter set to visualize the green fluorescence of JC-10 monomers.[11]

-

Use a standard Rhodamine or Texas Red filter set to visualize the orange-red fluorescence of JC-10 J-aggregates.[11]

-

Capture images of both channels for the same field of view.

-

-

Data Analysis:

-

Qualitatively assess the change in fluorescence from red to green in treated versus control cells.

-

For quantitative analysis, use image analysis software to measure the fluorescence intensity of both channels and calculate the red/green fluorescence ratio per cell or per region of interest.

-

Microplate Reader Assay

-

Cell Preparation:

-

Seed cells in a 96-well black, clear-bottom microplate at a density of 5 x 10^4 to 5 x 10^5 cells per well.[7]

-

Allow the cells to adhere and grow overnight.

-

Treat the cells with the test compound as previously described.

-

-

JC-10 Staining:

-

Remove the culture medium and add the JC-10 loading solution to each well.

-

Incubate the plate for 15-60 minutes at 37°C, protected from light.[7]

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the background fluorescence from blank wells.

-

Calculate the ratio of red to green fluorescence intensity for each well.

-

Compare the ratios of treated wells to control wells to determine the effect of the test compound on mitochondrial membrane potential.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for a JC-10 assay, from initial cell culture to final data analysis.

Caption: A generalized workflow for JC-10 assays.

Conclusion

JC-10 is a highly sensitive and reliable fluorescent probe for the ratiometric measurement of mitochondrial membrane potential. Its superior solubility and bright fluorescence make it an invaluable tool for researchers in cell biology, toxicology, and drug discovery. By providing a quantitative measure of mitochondrial depolarization, JC-10 enables the detailed investigation of cellular stress, apoptosis, and mitochondrial dysfunction in response to various stimuli. The protocols and data presented in this guide offer a solid foundation for the successful implementation of JC-10 assays in a research setting.

References

- 1. store.sangon.com [store.sangon.com]

- 2. yeasenbio.com [yeasenbio.com]

- 3. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

- 5. cosmobio.co.jp [cosmobio.co.jp]

- 6. JC-1 and JC-10 – Mitochondrial Membrane Potential Probes - Chemodex [chemodex.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. assaygenie.com [assaygenie.com]

- 9. JC-10 Mitochondrial Membrane Potential Assay Kit (ab112134) | Abcam [abcam.com]

- 10. raybiotech.com [raybiotech.com]

- 11. hellobio.com [hellobio.com]

Methodological & Application

Application Notes and Protocols for JC-10 Staining in Flow Cytometry

Introduction

JC-10, a lipophilic cationic dye, is a sensitive fluorescent probe utilized for monitoring mitochondrial membrane potential (ΔΨm), a key indicator of cell health and a critical parameter in the study of apoptosis.[1][2] As a superior alternative to its predecessor, JC-1, JC-10 exhibits enhanced water solubility, which prevents precipitation in aqueous buffers and allows for more reliable and reproducible results.[3][4][5] In healthy, non-apoptotic cells with a high mitochondrial membrane potential, JC-10 accumulates in the mitochondria and forms "J-aggregates," which emit a red to orange fluorescence.[1][6] Conversely, in apoptotic or unhealthy cells with a depolarized mitochondrial membrane, JC-10 remains in its monomeric form within the cytoplasm, emitting a green fluorescence.[3][6] This shift in fluorescence from red/orange to green provides a ratiometric measurement of the mitochondrial membrane potential, allowing for the quantitative analysis of cellular health and apoptosis.

The ratiometric nature of JC-10 allows for a clear distinction between healthy and apoptotic cell populations by flow cytometry.[4] The green monomeric form is typically detected in the fluorescein (B123965) (FITC) or FL1 channel, while the red/orange J-aggregates are detected in the phycoerythrin (PE) or FL2 channel.[4][7][8]

Principle of JC-10 Staining

The mechanism of JC-10 is based on its ability to selectively enter the mitochondria and reversibly change its fluorescence properties based on the mitochondrial membrane potential.

dot

Caption: Mechanism of JC-10 in healthy versus apoptotic cells.

Experimental Protocols

This section provides a detailed methodology for JC-10 staining of both suspension and adherent cells for subsequent analysis by flow cytometry.

Reagent Preparation

Proper preparation of reagents is critical for successful staining.

| Reagent | Preparation | Storage |

| JC-10 Stock Solution | Typically supplied as a 100X or 200X concentrate in DMSO.[4][9] | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4][10] |

| Assay Buffer | Provided with most kits. If not, a buffer such as Hank's Balanced Salt Solution (HBSS) can be used.[9] | Store at 4°C. |

| JC-10 Staining Solution | Dilute the JC-10 stock solution in pre-warmed (37°C) Assay Buffer or cell culture medium to the final working concentration. A common dilution is 1:200.[1] | Prepare fresh before each use and protect from light. |

| Positive Control (Optional) | A mitochondrial membrane potential depolarizing agent, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), can be used. A typical working concentration is 5-20 μM.[1][11] | Refer to manufacturer's instructions for storage. |

Staining Protocol for Suspension Cells (e.g., Jurkat, Lymphocytes)

-

Cell Preparation: Culture cells to a density of 5 x 10^5 to 1 x 10^6 cells/mL.[4][10]

-

Treatment (Optional): Treat cells with the experimental compound(s) for the desired duration. Include a positive control (e.g., FCCP) and an untreated control.

-

Cell Collection: Centrifuge the cell suspension at approximately 400 x g for 5 minutes to pellet the cells.

-

Washing: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed cell culture medium or Assay Buffer. Repeat the centrifugation and resuspension step.

-

Staining: Resuspend the washed cell pellet in 500 µL of the freshly prepared JC-10 Staining Solution.[4][10]

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator, protected from light.[1][4] The optimal incubation time may vary depending on the cell type.

-

Washing (Optional): Some protocols recommend a final wash step to remove excess dye. Centrifuge the stained cells, discard the supernatant, and resuspend in 500 µL of Assay Buffer.

-

Flow Cytometry Analysis: Proceed immediately to data acquisition on a flow cytometer.

Staining Protocol for Adherent Cells (e.g., HeLa, MCF-7)

-

Cell Seeding: Seed cells in culture plates and allow them to adhere and grow overnight.

-

Treatment (Optional): Treat cells with the experimental compound(s) as described for suspension cells.

-

Cell Detachment: Gently detach the cells from the plate. The use of a non-enzymatic cell dissociation solution or a gentle enzyme like Accutase is recommended over trypsin to minimize cell stress. Alternatively, 0.5 mM EDTA can be used.[4]

-

Cell Collection and Washing: Follow steps 3 and 4 from the suspension cell protocol.

-

Staining and Incubation: Follow steps 5 and 6 from the suspension cell protocol.

-

Washing and Analysis: Follow steps 7 and 8 from the suspension cell protocol.

Flow Cytometry Data Acquisition and Analysis

Instrument Setup

| Parameter | Setting |

| Excitation Laser | 488 nm (Blue Laser)[1] |

| Emission Detection | Green Fluorescence (JC-10 Monomers): FITC or FL1 channel (~525/530 nm)[2][4] Red/Orange Fluorescence (J-Aggregates): PE or FL2 channel (~590 nm)[2][4] |

| Compensation | Due to spectral overlap between the green and red emission signals, compensation is crucial for accurate data analysis.[12] Use single-stained controls (untreated healthy cells for high red signal and FCCP-treated cells for high green signal) to set up the compensation matrix.[13] |

Data Analysis

-

Create a dot plot of FL2 (J-aggregates) vs. FL1 (JC-10 monomers).

-

Healthy cells will exhibit high FL2 fluorescence and appear in the upper-left quadrant.

-

Apoptotic cells will show a decrease in FL2 and an increase in FL1 fluorescence, shifting them to the lower-right quadrant.

-

The ratio of red to green fluorescence intensity can be used to quantify the change in mitochondrial membrane potential.

Experimental Workflow Diagram

dot

Caption: Flow cytometry workflow for JC-10 staining.

Troubleshooting

| Issue | Possible Cause | Solution |

| Weak Signal | Insufficient dye concentration or incubation time. | Optimize dye concentration and/or increase incubation time. |

| Low cell number. | Ensure an adequate number of cells are stained (e.g., 5 x 10^5 to 1 x 10^6 cells/mL). | |

| High Background | Incomplete removal of excess dye. | Include a final wash step after staining. |

| Dye precipitation (less common with JC-10). | Ensure proper dilution of the stock solution in pre-warmed buffer. | |

| Poor Separation of Populations | Incorrect compensation settings. | Carefully set compensation using single-stained controls. |

| Cell death due to harsh handling. | Use gentle cell detachment methods for adherent cells and minimize centrifugation speeds. |

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. yeasenbio.com [yeasenbio.com]

- 3. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

- 5. cosmobio.co.jp [cosmobio.co.jp]

- 6. JC-10 Mitochondrial Membrane Potential Assay Kit (ab112134) | Abcam [abcam.com]

- 7. interchim.fr [interchim.fr]

- 8. stratech.co.uk [stratech.co.uk]

- 9. hellobio.com [hellobio.com]

- 10. store.sangon.com [store.sangon.com]

- 11. JC-10 Mitochondrial Membrane Potential Assay Kit (ab112133) | Abcam [abcam.com]

- 12. Why should I perform a compensation correction when using JC-10 in flow cytometry assays to quantitate mitochondrial membrane potential? | AAT Bioquest [aatbio.com]

- 13. How to do compensation in flow cytometer with JC-10 stained cells? | AAT Bioquest [aatbio.com]

Application Notes: JC-10 Mitochondrial Membrane Potential Assay Kit for 96-Well Plates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The JC-10 Mitochondrial Membrane Potential Assay Kit provides a sensitive and reliable method for detecting changes in mitochondrial membrane potential (ΔΨm), a key indicator of cell health and apoptosis.[1][2] JC-10 is a cationic, lipophilic fluorescent dye that offers superior water solubility compared to its predecessor, JC-1, making it more convenient and robust for high-throughput screening applications.[3][4][5][6][7] In healthy, non-apoptotic cells, JC-10 accumulates in the mitochondria and forms "J-aggregates," which emit a red/orange fluorescence.[3][8][9] Conversely, in apoptotic or unhealthy cells with depolarized mitochondrial membranes, JC-10 remains in its monomeric form in the cytoplasm, emitting a green fluorescence.[3][9][10] The ratio of red to green fluorescence provides a direct measure of the mitochondrial membrane potential. This assay is compatible with fluorescence microplate readers, fluorescence microscopes, and flow cytometers.[1]

Principle of the Assay

The JC-10 assay relies on the ratiometric detection of fluorescence to assess mitochondrial health.

-

Healthy Cells (High ΔΨm): JC-10 enters the negatively charged mitochondria and aggregates, resulting in a strong red/orange fluorescence (Ex/Em ≈ 540/590 nm).[3][4][8]

-

Apoptotic/Unhealthy Cells (Low ΔΨm): With a compromised membrane potential, JC-10 cannot accumulate in the mitochondria and remains as monomers in the cytoplasm, leading to green fluorescence (Ex/Em ≈ 490/525 nm).[3][4][8]

The shift from red to green fluorescence is indicative of mitochondrial depolarization, an early hallmark of apoptosis.

Signaling Pathway of Apoptosis and Mitochondrial Depolarization

Caption: Mitochondrial role in apoptosis and JC-10 detection.

Experimental Protocols

A. Materials Required

-

JC-10 Assay Kit (containing JC-10 stock solution and assay buffer)

-

96-well black-wall, clear-bottom microplates

-

Adherent or suspension cells

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Test compounds for inducing apoptosis

-

Positive control (e.g., CCCP or FCCP)

-

Fluorescence microplate reader with filters for green (Ex/Em = 490/525 nm) and red/orange (Ex/Em = 540/590 nm) fluorescence.[11]

B. Reagent Preparation

-

JC-10 Staining Solution: Thaw all kit components to room temperature, protected from light.[11][12] Prepare the JC-10 staining solution by diluting the JC-10 stock solution in the provided assay buffer or pre-warmed cell culture medium according to the kit's specific instructions (e.g., a 1:200 dilution).[8]

-

Positive Control (CCCP/FCCP): Prepare a stock solution of CCCP or FCCP (a mitochondrial membrane potential uncoupler) in DMSO. A final working concentration of 2-20 μM is typically used to induce mitochondrial depolarization.[6][8]

C. Cell Seeding

Proper cell density is crucial for optimal results. The recommended densities may vary by cell type and should be optimized.

| Cell Type | Plate Format | Seeding Density (cells/well) |

| Adherent Cells | 96-well | 20,000 - 80,000 |

| Suspension Cells | 96-well | 100,000 - 200,000 |

D. Experimental Workflow for 96-Well Plate

Caption: JC-10 assay workflow for 96-well plates.

E. Detailed Protocol

-

Cell Plating:

-

Compound Treatment:

-

Treat the cells with your test compounds at various concentrations.

-

Include a vehicle-only control (negative control) and a positive control treated with CCCP or FCCP.

-

Incubate for a period sufficient to induce apoptosis (e.g., 4-6 hours).[12]

-

-

JC-10 Staining:

-

Carefully remove the cell culture medium from each well.

-

Add 50 µL of the prepared JC-10 staining solution to each well.[4][12]

-

Incubate the plate for 15-60 minutes at 37°C in a CO2 incubator, protected from light.[8][12] The optimal incubation time may vary between cell types and should be determined empirically.[8]

-

-

Fluorescence Measurement:

Data Presentation and Analysis

The primary method of analysis is to calculate the ratio of red to green fluorescence. A decrease in this ratio is indicative of a loss of mitochondrial membrane potential and an increase in apoptosis.

Table of Expected Results

| Sample | Green Fluorescence (RFU at 525 nm) | Red Fluorescence (RFU at 590 nm) | Red/Green Ratio (590 nm / 525 nm) | Interpretation |

| Untreated Cells | Low | High | High | Healthy Cells (High ΔΨm) |

| Positive Control (CCCP) | High | Low | Low | Apoptotic Cells (Low ΔΨm) |

| Test Compound | Varies | Varies | Varies | Indicates effect on ΔΨm |

Quantitative Data Summary

| Parameter | Value |

| Plate Format | 96-well, black-wall, clear-bottom |

| Seeding Density (Adherent) | 20,000 - 80,000 cells/well |

| Seeding Density (Suspension) | 100,000 - 200,000 cells/well |

| JC-10 Staining Solution Volume | 50 µL/well |

| Incubation Time | 15 - 60 minutes |

| Excitation/Emission (Monomers) | ~490 nm / ~525 nm |

| Excitation/Emission (Aggregates) | ~540 nm / ~590 nm |

Important Considerations

-

JC-10 is light-sensitive; therefore, all steps involving the dye should be performed with protection from light.[3]

-

The optimal cell density and incubation times should be determined for each cell line and experimental condition.

-

It is not necessary to wash the cells after adding the JC-10 staining solution.[12]

-

For non-adherent cells, centrifugation of the plate at a low speed (e.g., 800 rpm for 2 minutes) after adding the staining solution can help to pellet the cells before reading.[11]

References

- 1. raybiotech.com [raybiotech.com]

- 2. JC-10 Mitochondrial Membrane Potential Assay | G-Biosciences [gbiosciences.com]

- 3. JC-10 Mitochondrial Membrane Potential Assay Kit | Fluorescent mitochondrial membrane potential probe | Hello Bio [hellobio.com]

- 4. assaygenie.com [assaygenie.com]

- 5. yeasenbio.com [yeasenbio.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. apexbt.com [apexbt.com]

- 10. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. cmscorp.co.kr [cmscorp.co.kr]

Application Notes and Protocols for JC-10 Mitochondrial Membrane Potential Assay in Adherent Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the JC-10 probe to measure mitochondrial membrane potential (ΔΨm) in adherent cell lines. This assay is a critical tool for assessing mitochondrial function, cell health, and apoptosis.

Introduction

Mitochondrial membrane potential is a key indicator of cellular health and function.[1][2] A decrease in ΔΨm is an early hallmark of apoptosis and is associated with mitochondrial dysfunction.[2][3] The JC-10 assay is a fluorescent method used to monitor these changes in live cells.[2] JC-10 is a cationic, lipophilic dye that offers superior aqueous solubility compared to its predecessor, JC-1, making it more convenient and robust for a variety of applications, including fluorescence microscopy, flow cytometry, and microplate-based assays.[1][4][5][6][7][8]

In healthy, non-apoptotic cells, JC-10 accumulates in the mitochondria in response to the high membrane potential and forms "J-aggregates," which emit a strong orange-red fluorescence.[5][9][10] Conversely, in apoptotic or unhealthy cells with depolarized mitochondrial membranes, JC-10 cannot accumulate and remains in the cytoplasm as monomers, emitting a green fluorescence.[1][5] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.[2][11]

Principle of JC-10 Staining

The JC-10 assay relies on the reversible formation of J-aggregates upon membrane polarization. This property allows for a ratiometric analysis of mitochondrial health.

Caption: Mechanism of JC-10 dye in healthy vs. apoptotic cells.

Data Presentation

The quantitative output of the JC-10 assay is based on the fluorescence intensity of the monomer and aggregate forms of the dye. The following table summarizes the key spectral properties.

| Form | State | Excitation (nm) | Emission (nm) | Fluorescence Color |

| Monomer | Low ΔΨm (Apoptotic) | ~490[1][5] | ~525[1][5] | Green |

| J-Aggregate | High ΔΨm (Healthy) | ~540[1][5] | ~590[1][5] | Orange-Red |

Experimental Protocols